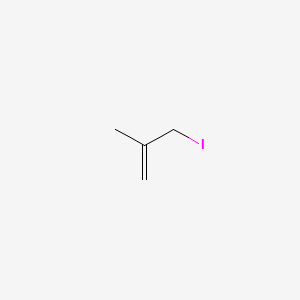

Methallyl iodide

Description

The exact mass of the compound Methallyl iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methallyl iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methallyl iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHYFLAANPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446778 | |

| Record name | Methallyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3756-30-7 | |

| Record name | Methallyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methallyl Iodide in Advanced Organic Synthesis

CAS: 3756-30-7 IUPAC Name: 3-Iodo-2-methylprop-1-ene Synonyms: Methallyl iodide, 2-Methylallyl iodide, 3-Iodo-2-methylpropene

Executive Summary: Strategic Utility

Methallyl iodide (3-iodo-2-methylprop-1-ene) serves as a high-reactivity electrophile in organic synthesis, primarily used to introduce the isobutenyl group. Unlike its chloride or bromide counterparts, the iodide offers superior leaving group ability (

Its structural uniqueness lies in the 2-methyl group, which sterically shields the

Physicochemical Profile

| Property | Value | Context for Researchers |

| Molecular Weight | 182.00 g/mol | Stoichiometry calculations. |

| Physical State | Liquid (Clear to amber) | Color darkens upon iodine liberation (decomposition). |

| Boiling Point | 109–110 °C | Relatively high BP allows for reflux in THF/Acetone without rapid loss. |

| Density | 1.693 g/mL (20 °C) | Heavy organic layer during aqueous workups (bottom layer). |

| Refractive Index | Purity check parameter. | |

| Stability | Light/Heat Sensitive | Critical: Must be stored over copper wire to scavenge free iodine. |

| Solubility | Miscible in organic solvents | Soluble in Et2O, DCM, THF, Acetone; immiscible in water. |

Synthesis & Stabilization Protocol

Commercially available methallyl iodide is expensive and degrades rapidly. For high-stakes synthesis, fresh preparation via the Finkelstein reaction is the gold standard.

Optimized Finkelstein Protocol

Reaction:

Step-by-Step Methodology:

-

Reagent Prep: Dry Sodium Iodide (NaI) (1.2 equiv) in an oven at 120°C for 4 hours to remove hygroscopic water.

-

Solvation: Dissolve NaI in anhydrous Acetone (0.5 M concentration).

-

Addition: Add Methallyl Chloride (1.0 equiv) dropwise at room temperature.

-

Reaction: Stir vigorously. A white precipitate (NaCl) will form immediately. Cover flask with foil to exclude light. Stir for 18–24 hours.

-

Workup (Critical for Stability):

-

Filter off NaCl precipitate.

-

Concentrate the filtrate carefully (do not distill to dryness if unstable).

-

Dissolve residue in

. -

Wash 1: 10% Aqueous Sodium Thiosulfate (

) to remove free iodine (yellow/brown color should vanish). -

Wash 2: Brine.

-

Dry over

(Magnesium Sulfate).

-

-

Storage: Add a polished copper wire to the vial. Store at 4°C in the dark.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the Finkelstein conversion of chloride to iodide, emphasizing the critical thiosulfate wash to ensure product stability.

Spectroscopic Identification (Self-Validation)

When synthesizing or verifying the reagent, use these representative NMR signals.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.85 | Singlet | 3H | ||

| 3.94 | Singlet | 2H | ||

| 4.92 | Singlet (fine split) | 1H | ||

| 5.18 | Singlet (fine split) | 1H | ||

| ~142.0 | Quaternary | - | ||

| ~113.5 | CH2 | - | ||

| ~21.0 | CH3 | - | ||

| ~15.0 | CH2 | - |

Note: Shifts are approximate (CDCl3) and may vary slightly by concentration.

Reactivity & Mechanism: The Advantage

Methallyl iodide is a specialized tool for introducing the 2-methylprop-2-en-1-yl moiety.

Mechanistic Pathway: Enolate Alkylation

The primary utility is in the alkylation of enolates (ketones, esters, imides).

-

Regioselectivity: The methyl group at C2 creates steric hindrance that disfavors attack at the

-carbon ( -

Reactivity: The C-I bond is weaker (~57 kcal/mol) than C-Br (~68 kcal/mol), making the iodide ~100x more reactive towards nucleophiles.

DOT Diagram: Alkylation Mechanism

Caption: Mechanistic bifurcation showing the suppression of the SN2' pathway due to the steric bulk of the C2-methyl group.

Applications in Drug Development & Total Synthesis

Case Study 1: Total Synthesis of Spirotoamides

In the synthesis of the C7-C20 fragment of Spirotoamides A, B, and C , methallyl iodide was used to alkylate an Evans auxiliary (oxazolidinone).

-

Protocol: Lithium enolate generation (LiHMDS) followed by addition of methallyl iodide at -78°C.

-

Outcome: High diastereoselectivity (>95:5 dr) was achieved.[1] The iodide was crucial because the corresponding bromide reacted too slowly at cryogenic temperatures, leading to enolate decomposition.

-

Reference: Synthesis of the C(7)-C(20) Fragment of Spirotoamides, J. Braz. Chem. Soc., 2019.

Case Study 2: 11 -HSD1 Inhibitors

In the development of cyclic inhibitors for 11

-

Role: Introduction of the methallyl group provided a handle for subsequent Ring-Closing Metathesis (RCM) to form a bicyclic core.

-

Why Iodide? The subsequent RCM step required a terminal alkene. The iodide allowed for mild alkylation conditions that did not racemize the adjacent chiral center.

-

Reference: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1, Patent US20120108579A1.

Safety & Handling (The "Lachrymator" Factor)

Methallyl iodide is a potent alkylating agent and lachrymator.

-

Containment: Always handle in a functioning fume hood. The vapor causes immediate tearing and respiratory irritation.

-

Skin Contact: It is a vesicant (blistering agent). Double-gloving (Nitrile + Laminate) is recommended.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkylating potential and iodine byproducts.

References

-

Synthesis Application: Synthesis of the C(7)-C(20) Fragment of Spirotoamides A, B and C. Journal of the Brazilian Chemical Society, 2019.

-

Drug Discovery: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. US Patent 20120108579A1.

-

General Reactivity: Alkylation of Enolates. Chemistry LibreTexts.

-

Properties & Safety: 3-Iodo-2-methylpropene Product Data. Sigma-Aldrich.[2]

Sources

3-Iodo-2-methylpropene: Structural Profiling and Mechanistic Applications in Advanced Chemical Synthesis

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, the strategic selection of alkylating agents dictates the efficiency, yield, and stereoselectivity of complex molecular assemblies. 3-Iodo-2-methylpropene (commonly known as methallyl iodide) stands out as a highly reactive, sterically nuanced electrophile. This technical guide provides an in-depth analysis of its molecular architecture, the mechanistic causality behind its superior reactivity compared to other allyl halides, and its critical role in drug development workflows, including the synthesis of parathyroid hormone (PTH) receptor agonists and matrix metalloproteinase (MMP) inhibitors.

Molecular Architecture & Physicochemical Profiling

3-Iodo-2-methylpropene is an alkene characterized by a propene backbone, a methyl group at the C2 position, and an iodine atom at the C3 position[1]. The presence of the bulky iodine atom and the C2-methyl group heavily influences its conformational behavior, leading to an equilibrium between s-cis and gauche conformers in solution[2]. This structural dynamic is critical when considering the trajectory of nucleophilic attack during

Quantitative Physicochemical Data

To facilitate rapid reference for synthetic planning, the core physicochemical parameters of 3-iodo-2-methylpropene are summarized below:

| Parameter | Value | Reference |

| Chemical Name | 3-Iodo-2-methylpropene (Methallyl iodide) | [1] |

| Molecular Formula | ||

| Molecular Weight | 182.00 g/mol | |

| CAS Number | 3756-30-7 | |

| Density | 1.693 g/mL at 20 °C | |

| SMILES String | CC(=C)CI | [3] |

| InChIKey | HVSJHYFLAANPJS-UHFFFAOYSA-N | [1] |

Mechanistic Rationale: The Superiority of the C-I Bond

A frequent decision point in synthetic design is the choice of leaving group. While 3-chloro-2-methylpropene and 3-bromo-2-methylpropene are more stable and commercially abundant, 3-iodo-2-methylpropene is explicitly chosen when dealing with sterically hindered nucleophiles or demanding catalytic cycles.

The Causality of Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This lower bond dissociation energy serves two critical functions:

-

Lowering

Activation Energy: The highly polarizable iodine atom acts as an exceptional leaving group, allowing nucleophiles to attack the C3 carbon even when the adjacent C2-methyl group imposes significant steric bulk. For example, in the4, direct dialkylation with branched allyl bromides fails entirely, whereas 3-iodo-2-methylpropene successfully yields the desired dialkylated nitroacetate[4]. -

Facilitating Oxidative Addition: In Palladium-catalyzed asymmetric allylation, the weak C-I bond undergoes rapid oxidative addition to Pd(0), forming the highly reactive

-allyl palladium intermediate necessary for stereoselective carbon-carbon bond formation[5].

Mechanistic pathway of Pd-catalyzed methallylation highlighting intermediate activation.

Applications in Pharmaceutical Development

The unique structural properties of 3-iodo-2-methylpropene make it an indispensable building block in the synthesis of several therapeutic classes:

-

Osteoporosis and Hypoparathyroidism Therapeutics: The compound is utilized as a primary alkylating agent in the synthesis of6. The methallyl moiety is grafted onto heterocyclic scaffolds to optimize receptor binding affinity and pharmacokinetic profiles[6].

-

Matrix Metalloproteinase (MMP) Inhibition: Beyond its role as an intermediate, 3-iodo-2-methylpropene itself has been identified as an 7, preventing the pathological degradation of collagen in the extracellular matrix and inhibiting necrosis factor release from macrophages[7].

-

Asymmetric Synthesis of Spirolactones: It is deployed directly in allylation/spirolactonization sequences to yield spirolactones with up to 89% yield and 99% enantiomeric excess (ee), which are vital chiral frameworks in modern drug discovery[5].

Self-Validating Experimental Protocol: Methallylation Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a standard N-alkylation/methallylation workflow using 3-iodo-2-methylpropene, embedding self-validating steps and mechanistic causality for each action[6].

Objective: To append a 2-methylpropene moiety to a secondary amine or enolate scaffold.

-

Step 1: Substrate Solvation and Activation

-

Action: Dissolve the starting material in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).

-

Causality: THF, as a polar aprotic solvent, stabilizes the nucleophilic intermediate without hydrogen-bonding to it, thereby maximizing its reactivity. Cooling to 0 °C suppresses premature degradation and controls the exotherm of the deprotonation step.

-

-

Step 2: Electrophile Introduction

-

Action: Add 3-iodo-2-methylpropene dropwise to the activated mixture.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive methallyl iodide. This mitigates the risk of polyalkylation, homocoupling, or exothermic runaway.

-

-

Step 3: Reaction Propagation

-

Action: Allow the mixture to slowly warm to room temperature and stir for 18 hours.

-

Causality: Warming to room temperature provides the necessary kinetic energy to overcome the steric hindrance imposed by the C2-methyl group of the electrophile, driving the reaction to completion.

-

-

Step 4: In-Process Validation (Self-Validating Step)

-

Action: Perform Thin-Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.

-

Causality: Validating the consumption of the limiting reagent ensures the reaction has reached thermodynamic completion before quenching, preventing complex downstream purification issues involving inseparable starting material/product mixtures.

-

-

Step 5: Quenching and Isolation

-

Action: Quench the reaction by adding saturated aqueous

and water. Dilute with Ethyl Acetate (EtOAc), extract the aqueous phase, and dry the combined organic layers over anhydrous -

Causality:

provides a mild proton source to neutralize unreacted base and safely destroy any remaining reactive intermediates without hydrolyzing the newly formed product.

-

Self-validating experimental workflow for alkylation using 3-iodo-2-methylpropene.

References

-

Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: PMC (National Institutes of Health) URL: [Link]

- Title: WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis Source: Google Patents URL

-

Title: Theoretical investigation of the conformational behaviour of 3-monosubstituted 2-methylpropenes Source: ResearchGate URL: [Link]

-

Title: 2-Methyl-3-iodo-1-propene | Chemical Substance Information Source: J-Global URL: [Link]

-

Title: Facile Synthesis of α,α-Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 2-Methyl-3-iodo-1-propene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. 3-Iodo-2-methylpropene = 97.0 GC 3756-30-7 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis - Google Patents [patents.google.com]

- 7. CAS 3756-30-7: 1-Propene, 3-iodo-2-methyl- | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Comparative Reactivity of 2-Methylallyl Iodide and Methallyl Chloride

This guide provides a comprehensive analysis of the reactivity profiles of 2-methylallyl iodide and methallyl chloride (3-chloro-2-methylprop-1-ene), two important reagents in organic synthesis.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key building blocks. This document will delve into the fundamental principles governing their reactivity, explore their applications in various synthetic transformations, and provide practical guidance on experimental design and execution.

Foundational Principles: Unpacking the Core of Reactivity

The disparate reactivity of 2-methylallyl iodide and methallyl chloride is primarily governed by the intrinsic properties of the carbon-halogen bond and the nature of the allylic system.

1.1. The Carbon-Halogen Bond: A Tale of Two Halides

The strength and polarity of the carbon-halogen bond are paramount in determining the rate of nucleophilic substitution reactions. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond.[3][4][5][6] This is attributed to the larger atomic radius of iodine, which results in less effective orbital overlap with carbon compared to the smaller chlorine atom.[3][6]

| Bond | Average Bond Energy (kJ/mol) | Bond Length (pm) |

| C-Cl | ~382 | ~177 |

| C-I | ~240 | ~214 |

| Data compiled from various sources for general comparison.[5] |

This disparity in bond energy directly translates to a lower activation energy for breaking the C-I bond, rendering 2-methylallyl iodide the more reactive species in reactions where cleavage of the carbon-halogen bond is the rate-determining step.[3]

1.2. The Allylic System: Resonance and Stability

Both molecules feature an allylic system, where the halogen is bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond.[7] This arrangement is crucial as it allows for the stabilization of intermediates formed during nucleophilic substitution reactions.

Upon departure of the halide, a resonance-stabilized allylic carbocation is formed.[8] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and thus favoring reactions that proceed through a carbocationic pathway (SN1-type).[8][9]

Similarly, in a bimolecular substitution (SN2) mechanism, the p-orbitals of the adjacent double bond can interact with the transition state, lowering its energy and accelerating the reaction compared to their saturated counterparts.[10][11]

Mechanistic Considerations: SN1 vs. SN2 Pathways

The choice of reaction mechanism, whether unimolecular (SN1) or bimolecular (SN2), is influenced by several factors including the substrate structure, the nature of the nucleophile, the solvent, and the leaving group.

2.1. The Role of the Leaving Group

The leaving group's ability to depart is a critical factor. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[12][13] Iodide (I⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HI) and its large, polarizable electron cloud can effectively disperse the negative charge.[12][14][15] In contrast, chloride (Cl⁻) is a reasonably good leaving group but is a stronger base than iodide, making it less inclined to depart.[14][16]

This difference in leaving group ability is a primary reason why 2-methylallyl iodide is more reactive than methallyl chloride in both SN1 and SN2 reactions.[3]

2.2. Substrate Structure and Steric Hindrance

Both 2-methylallyl iodide and methallyl chloride are primary allylic halides. Primary substrates generally favor SN2 reactions due to minimal steric hindrance at the reaction center, allowing for backside attack by the nucleophile.[17][18][19][20][21] However, the presence of the methyl group on the double bond can introduce some steric bulk, which might slightly disfavor the SN2 pathway compared to unsubstituted allyl halides.

While primary halides typically do not readily form stable carbocations, the resonance stabilization afforded by the allylic system makes the SN1 pathway more accessible than for simple primary alkyl halides.[8][22] Therefore, under conditions that favor ionization (polar protic solvents, weak nucleophiles), an SN1 or SN1' (with allylic rearrangement) mechanism can be observed.[23][24]

Comparative Reactivity in Key Synthetic Transformations

The enhanced reactivity of 2-methylallyl iodide makes it the reagent of choice for reactions that are sluggish with methallyl chloride or require milder conditions.

3.1. Nucleophilic Substitution Reactions

In reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, and carbanions), 2-methylallyl iodide will generally react faster and at lower temperatures than methallyl chloride. For instance, in the synthesis of allylic ethers or amines, the use of the iodide can lead to higher yields and shorter reaction times.

Experimental Protocol: Comparative Alkylation of Phenol

Objective: To compare the rate of O-alkylation of phenol with 2-methylallyl iodide and methallyl chloride.

Materials:

-

Phenol

-

2-Methylallyl iodide

-

Methallyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Set up two parallel reactions. In each of two round-bottom flasks equipped with a reflux condenser, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

-

To one flask, add 2-methylallyl iodide (1.1 eq). To the other, add methallyl chloride (1.1 eq).

-

Heat both reactions to reflux.

-

Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

-

Record the time required for the complete consumption of the starting phenol in each reaction.

Expected Outcome: The reaction with 2-methylallyl iodide is expected to proceed to completion significantly faster than the reaction with methallyl chloride, demonstrating its superior reactivity.

3.2. Formation of Organometallic Reagents

The formation of Grignard reagents is a notable area where the choice of halide is critical.[25][26] The reaction of an organic halide with magnesium metal to form an organomagnesium halide is often subject to an induction period.[26] Alkyl iodides are generally more reactive than chlorides in the formation of Grignard reagents.[25][27]

This is because the weaker C-I bond facilitates the initial single-electron transfer from the magnesium surface, which is the rate-determining step in the mechanism.[28] Consequently, the preparation of 2-methylallylmagnesium iodide from 2-methylallyl iodide is typically more facile and requires less vigorous activation of the magnesium compared to the preparation of 2-methylallylmagnesium chloride from methallyl chloride.[25][29]

Practical Considerations and Experimental Design

When selecting between 2-methylallyl iodide and methallyl chloride, a scientist must weigh the trade-offs between reactivity, cost, and stability.

| Feature | 2-Methylallyl Iodide | Methallyl Chloride |

| Reactivity | High | Moderate |

| Cost | Generally higher | Generally lower |

| Stability | More sensitive to light and heat | More stable |

| Leaving Group Ability | Excellent | Good |

Causality Behind Experimental Choices:

-

For high-yield, rapid reactions at lower temperatures, 2-methylallyl iodide is the superior choice. Its high reactivity can overcome the sluggishness of certain nucleophiles or allow for the use of milder bases.

-

For large-scale industrial processes where cost is a major driver, methallyl chloride is often preferred.[30][31] The lower reactivity can be compensated for by using higher temperatures, more forcing conditions, or catalysts.

-

When stability during storage and handling is a concern, methallyl chloride offers an advantage. 2-Methylallyl iodide is more prone to decomposition, often turning brown upon storage due to the formation of iodine, and should be stored in a dark, cool place.

Conclusion: A Strategic Choice in Synthesis

The choice between 2-methylallyl iodide and methallyl chloride is a strategic one, dictated by the specific demands of the synthetic target and the practical constraints of the laboratory or production environment. 2-Methylallyl iodide stands out for its superior reactivity, a direct consequence of the weaker carbon-iodine bond and the excellent leaving group ability of iodide. This makes it an invaluable tool for challenging transformations and for syntheses requiring mild conditions. Conversely, methallyl chloride, while less reactive, offers advantages in terms of cost and stability, making it a workhorse for many large-scale applications. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency, yield, and practicality.

References

-

Allylic rearrangement - LS College. (2020, November 22). LS College. Available at: [Link]

-

Understanding Allylic Rearrangement. (n.d.). Scribd. Available at: [Link]

-

Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu. Available at: [Link]

-

Allylic rearrangement. (2023, November 11). Wikipedia. Available at: [Link]

-

SN1 and SN2 Reactions of Allylic Halides and Tosylates. (n.d.). OpenOChem Learn. Available at: [Link]

-

Leaving group (video). (n.d.). Khan Academy. Available at: [Link]

-

Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? (2016, October 24). Reddit. Available at: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

-

Methallyl chloride Dealer and Distributor. (n.d.). Multichem. Available at: [Link]

-

Leaving Groups. (2023, April 30). JoVE. Available at: [Link]

-

7.4: Leaving Groups. (2024, April 3). Chemistry LibreTexts. Available at: [Link]

-

a. Which bond would be longer? b. Which bond would be stronger? 1. C—Cl or C—I. (n.d.). Pearson. Available at: [Link]

-

What Makes A Good Leaving Group? (2026, January 22). Master Organic Chemistry. Available at: [Link]

-

10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

-

7.3 Characteristics of the SN2 Reaction. (n.d.). The Pennsylvania State University. Available at: [Link]

-

Methallyl chloride. (n.d.). PubChem. Available at: [Link]

-

Uses of methallyl chloride. (2022, October 9). LookChem. Available at: [Link]

-

11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

-

Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Steric and Nucleophilic Effects on SN2 Reactions. (2024, January 17). YouTube. Available at: [Link]

-

Steric and electronic effects in SN2 reactions. (2025, August 10). ResearchGate. Available at: [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Available at: [Link]

-

Methallyl chloride. (2023, December 2). Wikipedia. Available at: [Link]

-

Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Available at: [Link]

- Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974, December 24). Google Patents.

-

Grignard Reaction Mechanism. (n.d.). BYJU'S. Available at: [Link]

-

Grignard reagent. (2024, February 19). Wikipedia. Available at: [Link]

-

Difference between SN2 and SN1 reactions/ Nucleophilic Substitution for a complete beginner. (2021, October 17). Reddit. Available at: [Link]

-

Organic Chemistry-II. (n.d.). e-PG Pathshala. Available at: [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1976, January 1). ACS Publications. Available at: [Link]

-

C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. (2024, June 27). Vedantu. Available at: [Link]

-

Allylic and Benzylic Halides in SN1 Reactions. (n.d.). Scribd. Available at: [Link]

-

7.5: The Polar Carbon–Halogen Bond. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

-

Ch 10: Allylic systems. (n.d.). University of Calgary. Available at: [Link]

-

How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution? (2016, September 27). Chemistry Stack Exchange. Available at: [Link]

-

Bond Length and Bond Strength. (2023, March 14). Chemistry Steps. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. a. Which bond would be longer? b. Which bond would be stronger? 1... | Study Prep in Pearson+ [pearson.com]

- 5. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]

- 6. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]

- 7. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. scribd.com [scribd.com]

- 10. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 11. echemi.com [echemi.com]

- 12. Video: Leaving Groups [jove.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. One moment, please... [chemistrysteps.com]

- 22. reddit.com [reddit.com]

- 23. lscollege.ac.in [lscollege.ac.in]

- 24. spcmc.ac.in [spcmc.ac.in]

- 25. byjus.com [byjus.com]

- 26. Grignard reagent - Wikipedia [en.wikipedia.org]

- 27. web.alfredstate.edu [web.alfredstate.edu]

- 28. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 29. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 30. Methallyl chloride Dealer and Distributor | Methallyl chloride Supplier | Methallyl chloride Stockist | Methallyl chloride Importers [multichemindia.com]

- 31. Uses of methallyl chloride [mingyuanchemical.com]

Technical Whitepaper: 3-Iodo-2-Methylpropene (Methallyl Iodide) in Advanced Organic Synthesis

Executive Summary

3-Iodo-2-methylpropene (Methallyl Iodide, CAS 3756-30-7) is a high-value electrophilic reagent utilized for the introduction of the isobutenyl moiety into complex organic frameworks. While less commercially ubiquitous than its chloride or bromide counterparts, its superior leaving group ability (

This guide provides a definitive technical profile of 3-iodo-2-methylpropene, focusing on its physicochemical properties, validated synthesis protocols, and critical handling requirements to mitigate its inherent instability.

Correction Note: The user query referenced CAS 2855-08-5. This CAS corresponds to 1-chloro-3,3-dimethylbutane.[1][2][3][4] This guide focuses strictly on 3-iodo-2-methylpropene (CAS 3756-30-7) as requested by the chemical name.

PART 1: Physicochemical Profile

The utility of methallyl iodide is defined by its high density and reactivity, balanced against its thermal and photolytic instability.

Table 1: Physical Properties of 3-Iodo-2-Methylpropene[6]

| Property | Value | Context for Synthesis |

| CAS Number | 3756-30-7 | Unique identifier (distinct from methallyl chloride: 563-47-3). |

| Molecular Formula | Molecular Weight: 182.00 g/mol .[5] | |

| Boiling Point | 109–110 °C (est.[6] atm) | Critical: Do not distill at atm pressure. Distill at reduced pressure (e.g., 45–50 °C @ 25 mmHg) to prevent decomposition. |

| Density | 1.693 g/mL (at 20 °C) | Significantly denser than water; forms the bottom layer during aqueous workups. |

| Refractive Index | High index characteristic of allylic iodides. | |

| Solubility | Immiscible in water.[3] | Soluble in Acetone, THF, |

| Appearance | Colorless to pale yellow liquid. | Red/Brown color indicates free iodine ( |

| Stability | Low | Sensitive to light and heat. Prone to allylic rearrangement and dimerization. |

Stability & Storage Protocol

-

Stabilizer: Must be stored over activated Copper turnings or Silver wool to scavenge free iodine.

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Light: Store in amber glass or aluminum-foil-wrapped containers.

PART 2: Synthesis & Preparation (Finkelstein Protocol)

Due to its limited shelf-life, fresh preparation of methallyl iodide via the Finkelstein reaction is the industry standard for high-yield applications.

Reaction Logic

The synthesis exploits the solubility difference of sodium halides in acetone. Sodium iodide (NaI) is soluble, while Sodium chloride (NaCl) is not. This drives the equilibrium toward the iodide product.

Validated Laboratory Protocol

Reagents:

-

3-Chloro-2-methylpropene (Methallyl chloride): 1.0 equiv

-

Sodium Iodide (NaI): 1.2 equiv (Dried in oven at 120°C prior to use)

-

Acetone (Dry, ACS Grade): 3–5 mL per gram of chloride

Step-by-Step Methodology:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Dissolution: Dissolve anhydrous NaI in dry acetone. The solution may turn slightly yellow.

-

Addition: Add methallyl chloride dropwise to the stirring NaI solution at room temperature.

-

Reaction: Shield the flask from light (aluminum foil). Stir at room temperature for 18–24 hours. A heavy white precipitate (NaCl) will form immediately.

-

Note: Gentle reflux (50°C) can accelerate the reaction to <4 hours, but increases the risk of polymerization.

-

-

Workup:

-

Filter off the NaCl solid.

-

Concentrate the filtrate carefully in vacuo (do not heat bath >30°C).

-

Dissolve the residue in Diethyl Ether (

). -

Wash with 10% Aqueous Sodium Thiosulfate (

) to remove any free iodine (decolorizes the organic layer). -

Wash with Brine, dry over

, and filter.

-

-

Purification: Distill the crude oil under reduced pressure. Collect the fraction boiling at ~45–50°C at 25 mmHg .

-

Stabilization: Immediately add a strand of bright copper wire to the receiving flask.

PART 3: Reactivity & Applications[9][10][11][12]

Methallyl iodide acts as a "super-electrophile" compared to its chloride analogue. The weak C–I bond (approx. 50 kcal/mol) facilitates rapid oxidative addition or nucleophilic displacement.

Mechanistic Pathway: Alkylation of Enolates

The following Graphviz diagram illustrates the standard workflow for using methallyl iodide to alkylate a ketone enolate, a common step in terpene and alkaloid synthesis.

Figure 1: SN2 Alkylation pathway using Methallyl Iodide.

Comparative Advantage

| Feature | Methallyl Chloride | Methallyl Iodide |

| Leaving Group Ability | Moderate ( | Excellent ( |

| Reaction Temp | Requires Heat (>60°C) or strong activation | Room Temp or Low Temp (-78°C to 0°C) |

| Substrate Scope | Simple, unhindered nucleophiles | Hindered enolates, weak nucleophiles |

| Side Reactions | Elimination (E2) often competes | Substitution (SN2) favored due to speed |

Key Application: Terpene Synthesis

Methallyl iodide is frequently used to construct gem-dimethyl groups or prenyl-like side chains.

-

Protocol: Treat a lithium enolate (generated via LDA/THF at -78°C) with methallyl iodide.

-

Outcome: The iodine atom is displaced rapidly, preventing the equilibration of the enolate (proton transfer) which is a common side reaction with slower electrophiles like methallyl bromide.

PART 4: Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Lachrymator: Causes severe eye irritation and tearing. Handle ONLY in a fume hood.

-

Skin Corrosive: Causes skin burns.[7] Allylic halides are potent alkylating agents and can alkylate DNA (genotoxic).

-

Respiratory Irritant: Inhalation of vapors can cause severe respiratory edema.

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Spill: Neutralize spill area with aqueous sodium thiosulfate solution to quench iodine, then absorb with vermiculite.

References

-

PubChem. 3-Iodo-2-methylpropene (Compound). National Library of Medicine. [Link]

-

Organic Syntheses. Finkelstein Reaction: Preparation of Alkyl Iodides. Org.[8][9][10] Synth. Coll. Vol. 4, p. 84. (General Protocol Adaptation). [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for Allylic Nucleophilic Substitution).

Sources

- 1. 1-CHLORO-3,3-DIMETHYLBUTANE | 2855-08-5 [chemicalbook.com]

- 2. 1-Chloro-3,3-dimethylbutane | CAS 2855-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-Chloro-3,3-dimethylbutane, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 1-Chloro-3,3-dimethylbutane, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-碘-2-异丁烯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. methallyl iodide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-Iodo-2-(iodomethyl)prop-1-ene | C4H6I2 | CID 11045029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

Substance Identification and the Challenge of Incomplete Data

An In-depth Technical Guide to the Safety and Hazards of Methallyl Iodide

Methallyl iodide, systematically known as 3-iodo-2-methyl-1-propene (CAS No: 3756-30-7), is a reactive alkyl halide used in specialized organic synthesis.[1] As a functionalized alkene, it combines the reactivity of an allylic system with the properties of an alkyl iodide, making it a potent electrophile and alkylating agent.

Hazard Profile: A Synthesis of Direct and Analog-Based Data

The known hazard classification for methallyl iodide serves as our foundation, which is then augmented with data from its more thoroughly documented halogenated counterparts.

Directly Identified Hazards for Methallyl Iodide: [1]

-

Flammable Liquid, Category 3 (H226): Flammable liquid and vapor.

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.

-

Serious Eye Damage, Category 1 (H318): Causes serious eye damage.

By examining the more detailed SDS of methallyl chloride and bromide, we can infer a more complete hazard profile for methallyl iodide, as the core reactivity is dictated by the methallyl functional group.

Table 1: Comparative GHS Hazard Classifications

| Hazard Statement Code | Hazard Description | Methallyl Iodide[1] | Methallyl Chloride[2][3] | Methallyl Bromide[4] | Inferred Relevance for Methallyl Iodide |

| H225 / H226 | Highly flammable / Flammable liquid and vapor | Yes (H226) | Yes (H225) | Yes (H225) | Confirmed Flammable. |

| H302 | Harmful if swallowed | Not Listed | Yes | Yes | Highly Probable. Alkyl halides often exhibit oral toxicity. |

| H332 | Harmful if inhaled | Not Listed | Yes | Yes | Highly Probable. The compound is volatile and likely a respiratory irritant. |

| H314 | Causes severe skin burns and eye damage | Yes | Yes | Yes | Confirmed Corrosive. This is a primary hazard. |

| H317 | May cause an allergic skin reaction | Not Listed | Yes | Not Listed | Possible. The methallyl group can be a sensitizer. |

| H411 | Toxic to aquatic life with long lasting effects | Not Listed | Yes | Yes | Probable. Halogenated organic compounds are often environmentally persistent. |

Based on this comparative analysis, a conservative approach requires assuming that methallyl iodide is not only flammable and corrosive but also harmful if swallowed or inhaled, a potential skin sensitizer, and toxic to aquatic life.

Physicochemical Properties and Their Safety Implications

The physical properties of a substance are critical to understanding its behavior and managing its risks.

Table 2: Physicochemical Data Comparison

| Property | Methallyl Iodide | Methallyl Chloride | Methallyl Bromide | Implication for Safe Handling |

| Formula | C₄H₇I[1] | C₄H₇Cl[5] | C₄H₇Br[4] | - |

| Molecular Weight | 182.00 g/mol [1] | 90.55 g/mol | 135.00 g/mol [6] | Heavier than air; vapors can accumulate. |

| Density | 1.693 g/mL[1] | 0.925 g/mL | 1.339 g/mL[4][6] | Denser than water; will sink. In case of fire, water may be ineffective. |

| Boiling Point | Not specified | 71-72 °C[3] | 94-95 °C[4][6] | Volatile at room temperature, increasing inhalation hazard. |

| Flash Point | 35.86 °C (96.5 °F)[1] | -18 °C (-0.4 °F)[3] | 7 °C (44.6 °F)[4] | Flammable. Requires strict control of ignition sources. |

| Appearance | Liquid[1] | Colorless liquid[3] | Liquid[4] | Standard liquid handling protocols apply. |

| Water Solubility | Insoluble (inferred) | 0.5 g/L[3] | Insoluble (inferred) | Spills will not dilute; poses significant aquatic toxicity risk. |

The data clearly indicates that methallyl iodide is a dense, flammable liquid with a significant vapor pressure, necessitating handling in a well-ventilated area, away from all ignition sources.

The Chemical Rationale Behind the Hazards: Causality and Reactivity

Understanding why methallyl iodide is hazardous is key to developing self-validating safety protocols.

-

Corrosivity and Alkylating Activity : As an allylic halide, the carbon-iodine bond is susceptible to nucleophilic attack. This reactivity makes it a potent alkylating agent . When in contact with biological tissues, it can alkylate proteins and DNA, leading to cell damage and death, which manifests as severe chemical burns.[7] Hydrolysis, particularly in the presence of moisture, can release hydroiodic acid (HI), a strong, corrosive acid, further contributing to its destructive effects on skin and mucous membranes.

-

Flammability : With a flash point of approximately 36°C, methallyl iodide can be ignited under ambient laboratory conditions.[1] Its vapors are heavier than air and can travel to a distant ignition source and flash back.[8]

-

Inhalation Toxicity : The volatility of the compound, combined with its corrosive nature, makes it a significant respiratory hazard. Inhalation can cause severe irritation and damage to the nose, throat, and lungs.[9] The effects of exposure may be delayed.[9]

-

Instability : Alkyl iodides are notoriously sensitive to light.[7][10] Photochemical decomposition liberates free iodine (I₂), causing the liquid to turn yellow or brown. This degradation can affect reagent purity and potentially create pressure buildup in sealed containers. For this reason, methallyl iodide is often stabilized with copper.[1]

Mandatory Safety Protocols and Experimental Workflows

Given the severe hazards, a multi-layered approach to safety is mandatory. The following protocols are designed as a self-validating system to minimize risk.

Pre-Use Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any experiment.

Caption: Risk assessment and safe handling workflow for methallyl iodide.

Step-by-Step Protocol:

-

Primary Engineering Control: All handling of methallyl iodide MUST occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Secondary Controls: A safety shower and eyewash station must be immediately accessible (<10 seconds travel time).

-

Ignition Source Control: Eliminate all potential ignition sources from the work area, including hot plates, ovens, and non-intrinsically safe electrical equipment.[2][9] All equipment used must be properly grounded to prevent static discharge.[3]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is required:

-

Hand Protection: Use heavy-duty nitrile or neoprene gloves. Double-gloving is strongly recommended. Never use latex gloves.

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. In addition, a full-face shield must be worn over the goggles when transferring the liquid.[4][9]

-

Skin and Body Protection: A flame-retardant lab coat must be worn. An impervious chemical-resistant apron is also required. Ensure full leg and foot coverage with closed-toe shoes.

Storage and Handling

-

Storage: Store containers in a dedicated, ventilated refrigerator for flammable liquids at 2-8°C.[1][4] The container must be tightly sealed and protected from light.[7] Store away from incompatible materials such as strong oxidizing agents and bases.[11]

-

Handling:

-

Before use, allow the container to warm to room temperature inside the fume hood to prevent moisture condensation on the container.

-

Use only non-sparking tools for opening and closing containers.[3]

-

Transfer liquids using a syringe or cannula technique to minimize exposure.

-

Always keep the container sealed when not in immediate use.

-

Emergency Procedures: A Decision-Based Response

Immediate and correct response to an incident is critical.

Caption: Decision tree for emergency response to methallyl iodide incidents.

Step-by-Step Emergency Protocols:

-

-

Immediately remove all contaminated clothing.

-

Flush the affected skin area with copious amounts of water for at least 15 minutes.

-

Seek immediate medical attention.

-

-

-

Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

-

-

Spill Response:

-

Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.

-

Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert institutional emergency response personnel (EHS) and the fire department. Do not attempt to clean it up yourself.

-

-

Fire Response:

-

If the fire is small and can be extinguished without risk, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use water , as the material is denser than water and flammable.[12]

-

In case of a larger fire, or if the container is exposed to fire, evacuate the area immediately. Cool containers with water spray from a safe distance to prevent them from exploding.[8][12]

-

References

-

O'Laughlin Corporation Limited. (2025, April 11). Safety Data Sheet: METHALLYL CHLORIDE. [Link]

-

Gelest, Inc. (n.d.). MATERIAL SAFETY DATA SHEET: METHALLYL CHLORIDE tech-95 - ENEM2040. [Link]

-

ChemBK. (2024, April 10). METHALLYL BROMIDE - Physico-chemical Properties. [Link]

-

Multichem. (n.d.). Safety Data Sheet: Methallyl chloride. [Link]

-

PubChem. (n.d.). 3-Iodo-2-(iodomethyl)prop-1-ene. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2001, February). HAZARD SUMMARY: METHALLYL ALCOHOL. Right to Know Hazardous Substance Fact Sheet. [Link]

-

Hach. (n.d.). Alkali/Iodide/Azide reagent - SAFETY DATA SHEET. [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Diethylaluminum iodide, 25 wt% solution in toluene. [Link]

-

Nanjing Chemical Material Corp. (n.d.). The Emergency Treatment of Methyl Iodide. [Link]

-

Gelest, Inc. (2017, July 31). SAFETY DATA SHEET: METHALLYL ALCOHOL. [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Allyl bromide. [Link]

Sources

- 1. 3-Iodo-2-methylpropene = 97.0 GC 3756-30-7 [sigmaaldrich.com]

- 2. olaughlinco.com [olaughlinco.com]

- 3. fishersci.es [fishersci.es]

- 4. 3-溴-2-甲基丙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. gelest.com [gelest.com]

- 6. chembk.com [chembk.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. multichemindia.com [multichemindia.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

Technical Guide: Methallyl Iodide (3-iodo-2-methylpropene)

This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes experimental rigor, safety, and field-proven methodologies over generic data listing.

Physicochemical Characterization, Synthesis, and Application in Drug Development [1]

Executive Summary

Methallyl iodide (3-iodo-2-methylpropene ; CAS: 3756-30-7) is a high-value alkylating agent used to introduce the isobutenyl moiety into organic scaffolds. Unlike its chloride counterpart, the iodide exhibits superior leaving group ability (

However, this enhanced reactivity comes with a trade-off: thermal and photochemical instability . This guide addresses the critical physicochemical properties—specifically the density and boiling point anomalies—and provides a self-validating protocol for its synthesis and handling.

Physicochemical Profile

Accurate physical constants are vital for process scaling and purity verification. Note that while density is a reliable quality attribute, the atmospheric boiling point is often theoretical due to decomposition at high temperatures.

Table 1: Physicochemical Constants

| Property | Value | Experimental Context |

| Density ( | 1.693 g/mL | Measured at 20 °C. High density allows for easy phase separation from aqueous layers (bottom layer). |

| Boiling Point (Atm) | ~109–110 °C | Theoretical/Extrapolated. Distillation at 1 atm is NOT recommended due to rapid iodine liberation (pinking). |

| Boiling Point (Vac) | ~45–50 °C | Estimated at 20–30 mmHg. Preferred distillation range. |

| Refractive Index ( | 1.483–1.485 | Useful for quick purity checks (estimate). |

| Appearance | Colorless to Pale Pink | Turns brown/violet upon storage (liberation of |

| Solubility | Immiscible | Water (Hydrophobic). Soluble in Acetone, DCM, Ether. |

Senior Scientist Insight: Do not rely on the atmospheric boiling point for purification. Methallyl iodide is prone to "pinking" (decomposition) above 60°C. Always distill under reduced pressure (vacuum) and verify purity via Density or NMR, not just boiling range.

Synthesis & Purification Workflow

The industry-standard synthesis utilizes the Finkelstein Reaction , exploiting the solubility difference between Sodium Iodide (NaI) and Sodium Chloride (NaCl) in dry acetone.

Mechanism & Logic

The reaction proceeds via an

Reaction:

Graphviz Diagram: Synthesis Workflow

Figure 1: Step-by-step workflow for the conversion of Methallyl Chloride to Methallyl Iodide via Halogen Exchange.

Experimental Protocols

Protocol A: Synthesis via Finkelstein Reaction

Safety: Work in a fume hood. Alkyl iodides are potential alkylating agents and lachrymators.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and

inlet. -

Solvent Prep: Dissolve Sodium Iodide (NaI) (1.2 equivalents) in Dry Acetone (5 mL per gram of NaI). Note: NaI is soluble in acetone; NaCl is not.

-

Addition: Add Methallyl Chloride (1.0 equivalent) dropwise to the stirring NaI solution.

-

Reaction: Heat to gentle reflux (approx. 56 °C) for 4–6 hours. A white precipitate (NaCl) will form immediately and thicken over time.

-

Monitoring: Monitor via TLC or GC. (Methallyl chloride is volatile; ensure sampling does not evaporate the starting material before analysis).

-

Workup:

-

Cool the mixture to Room Temperature (RT).

-

Filter off the solid NaCl precipitate using a sintered glass funnel.

-

Wash the filter cake with a small amount of cold acetone.

-

Concentrate the filtrate via Rotary Evaporator (bath < 30 °C) to remove acetone. Do not overheat.

-

Protocol B: Purification and Stabilization (Crucial)

-

Wash: Dissolve the residue in Diethyl Ether or Pentane. Wash with 10%

(Sodium Thiosulfate) to remove any free iodine (yellow/brown color should disappear). Wash with water, then brine. -

Dry: Dry organic layer over anhydrous

. Filter. -

Distillation: Distill the crude liquid under reduced pressure (water aspirator or vacuum pump).

-

Target: Collect the fraction boiling at ~45–50 °C (at ~30 mmHg).

-

-

Stabilization: Immediately add Copper Turnings or Silver Wool to the receiving flask.

-

Why? Copper acts as a radical scavenger, reacting with free iodine (

) to form CuI, preventing the autocatalytic decomposition chain reaction.

-

Application in Drug Development

Methallyl iodide is primarily used to introduce the 2-methyl-2-propenyl group. This moiety serves two strategic purposes in Medicinal Chemistry:

-

Steric Bulk: The methyl group at the C2 position adds steric hindrance compared to a standard allyl group, which can block metabolic hot-spots or lock a conformation.

-

Cyclization Precursor: It is a key intermediate for intramolecular Heck reactions or Ring-Closing Metathesis (RCM) to form substituted cyclopentanes or heterocycles.

Graphviz Diagram: Methallylation Pathway

Figure 2: Mechanistic pathway for methallylation. Note the competition between Substitution (SN2) and Elimination (E2) due to the beta-methyl hydrogens.

Storage and Handling

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Light: Amber glassware is mandatory. Light accelerates C-I bond homolysis.

-

Stabilizer: Ensure Copper turnings are present in the storage vial.

-

Re-purification: If the liquid turns dark brown/violet, wash with Sodium Thiosulfate solution and dry before use. Do not use "brown" iodide for sensitive transition-metal catalyzed couplings (e.g., Pd-catalyzed cross-coupling) as free

poisons catalysts.

References

-

Sigma-Aldrich. 3-Iodo-2-methylpropene Product Specification & Density Data.

- Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139075: 3-iodo-2-methylpropene.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

An In-depth Technical Guide to 3-Iodo-2-methylpropene and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, allylic halides serve as versatile reagents, enabling the introduction of valuable carbon fragments through a variety of transformations. This guide focuses on 3-iodo-2-methylpropene, a key allylic iodide, providing an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and reactivity. As a precursor to the methallyl moiety, this compound is of significant interest to researchers in synthetic chemistry and drug development for the construction of intricate natural products and novel therapeutic agents. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing field-proven insights for the effective utilization of this valuable reagent.

Nomenclature and Synonyms

The systematic identification of chemical compounds is crucial for unambiguous communication in scientific research. 3-Iodo-2-methylpropene is known by several names, reflecting both systematic IUPAC nomenclature and common or trivial names that have gained acceptance through widespread use. Understanding these synonyms is essential for comprehensive literature searches and clear communication within the scientific community.

The IUPAC name for this compound is 3-iodo-2-methylprop-1-ene .[1] However, it is frequently referred to by its common names, methallyl iodide and methylallyl iodide .[2] These common names are derived from the "methallyl" group, which is a 2-methylprop-2-en-1-yl group.

A comprehensive list of synonyms and identifiers is provided in the table below:

| Name/Identifier | Type |

| 3-Iodo-2-methylpropene | Common Name |

| 3-iodo-2-methylprop-1-ene | IUPAC Name |

| Methallyl iodide | Common Name |

| Methylallyl iodide | Common Name |

| 1-Propene, 3-iodo-2-methyl- | CAS Index Name |

| 3756-30-7 | CAS Registry Number |

| 1098356 | Beilstein/REAXYS Number |

| MFCD12026120 | MDL Number |

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling, storage, and effective use in chemical reactions. 3-Iodo-2-methylpropene is a liquid at room temperature and, like many alkyl iodides, can be sensitive to light. It is typically stabilized with copper.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇I | [2] |

| Molecular Weight | 182.00 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.693 g/mL at 20 °C | [2][3] |

| Boiling Point | ~109.8 °C (estimate) | [3] |

| Flash Point | 35.86 °C (96.5 °F) | |

| Refractive Index | ~1.4834 (estimate) | [3] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Insoluble in water | |

| SMILES String | CC(=C)CI | [2] |

| InChI Key | HVSJHYFLAANPJS-UHFFFAOYSA-N | [2] |

Synthesis of 3-Iodo-2-methylpropene

The most common and efficient method for the synthesis of 3-iodo-2-methylpropene is through a halogen exchange reaction, specifically the Finkelstein reaction .[4][5][6] This Sₙ2 reaction involves the treatment of a more readily available alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide, in a suitable solvent.[4][5][6]

The synthesis of 3-iodo-2-methylpropene is typically achieved by reacting 3-chloro-2-methylpropene (methallyl chloride) with sodium iodide in acetone.[4] The choice of acetone as the solvent is a key aspect of this reaction's success. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not.[4] This precipitation of sodium chloride shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction to completion and leading to high yields of the desired alkyl iodide.[4]

Caption: The Finkelstein reaction for the synthesis of 3-iodo-2-methylpropene.

Experimental Protocol: Finkelstein Reaction for 3-Iodo-2-methylpropene

The following protocol is a representative procedure for the synthesis of 3-iodo-2-methylpropene based on the principles of the Finkelstein reaction.

Materials:

-

3-Chloro-2-methylpropene (methallyl chloride)

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

-

Stir the mixture to dissolve the sodium iodide.

-

Add 3-chloro-2-methylpropene (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) should be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure 3-iodo-2-methylpropene.

Reactivity and Applications in Organic Synthesis

3-Iodo-2-methylpropene is a valuable reagent in organic synthesis due to the presence of two key functional groups: the reactive carbon-iodine bond and the double bond of the methallyl group. The iodine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution and a good partner in various coupling reactions.

Grignard Reagent Formation and Subsequent Reactions

One of the most important applications of 3-iodo-2-methylpropene is in the formation of the corresponding Grignard reagent, (2-methylprop-2-en-1-yl)magnesium iodide . This is achieved by reacting 3-iodo-2-methylpropene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8]

The formation of a Grignard reagent inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a highly nucleophilic one. This "umpolung" makes the Grignard reagent a powerful tool for the formation of new carbon-carbon bonds through reaction with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.

Caption: Formation of the Grignard reagent from 3-iodo-2-methylpropene and its subsequent reaction.

Experimental Protocol: Grignard Reagent Formation and Reaction

The following is a general procedure for the formation of the Grignard reagent from 3-iodo-2-methylpropene and its subsequent reaction with an aldehyde.

Materials:

-

Magnesium turnings

-

Iodine (a small crystal for activation)

-

3-Iodo-2-methylpropene

-

Anhydrous diethyl ether or THF

-

Aldehyde (as the electrophile)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings and a small crystal of iodine in the three-necked flask.

-

Initiation: Add a small amount of a solution of 3-iodo-2-methylpropene in anhydrous ether to the magnesium. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Formation: Once the reaction has initiated, add the remaining solution of 3-iodo-2-methylpropene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde in anhydrous ether dropwise.

-

Workup: After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ether, dry the organic layer, and purify by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

3-Iodo-2-methylpropene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9] These reactions have revolutionized organic synthesis and are widely used in the pharmaceutical and materials science industries.[9]

Common cross-coupling reactions involving 3-iodo-2-methylpropene include:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a new carbon-carbon single bond.[10][11][12]

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a new carbon-carbon triple bond.

These reactions typically employ a palladium catalyst, often in combination with a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Caption: Suzuki-Miyaura cross-coupling of 3-iodo-2-methylpropene with an arylboronic acid.

Application in the Synthesis of Bioactive Molecules

The methallyl group is a common structural motif in a variety of natural products, some of which exhibit interesting biological activities. Therefore, 3-iodo-2-methylpropene, as a precursor to this group, is a valuable building block in the total synthesis of such molecules.

A notable example is its relevance in the synthesis of furaquinocins , a class of meroterpenoids with antitumor activity.[13][14][15][16] The biosynthesis of furaquinocins involves the prenylation of a polyketide scaffold.[13][14][15][16] Synthetic strategies towards these molecules can utilize reagents like 3-iodo-2-methylpropene to introduce the key isoprenoid side chain.

Safety and Handling

3-Iodo-2-methylpropene is a flammable liquid and can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9][17] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9] It is light-sensitive and should be stored in a dark bottle.[18]

Conclusion

3-Iodo-2-methylpropene, also known by its common names methallyl iodide and methylallyl iodide, is a versatile and valuable reagent in organic synthesis. Its efficient preparation via the Finkelstein reaction and its diverse reactivity, particularly in the formation of Grignard reagents and participation in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the construction of complex organic molecules. Its utility as a precursor to the methallyl group provides access to structural motifs found in numerous bioactive natural products, highlighting its importance for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

ChemBK. 3-iodo-2-methylprop-1-ene. Available from: [Link]

-

PubChem. 3-Iodo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

SATHEE, IIT Kanpur. Finkelstein Reaction. Available from: [Link]

-

Organic Syntheses. METHYL IODIDE. Available from: [Link]

-

Organic Syntheses. METHYL 2-THIENYL SULFIDE. Available from: [Link]

-

ResearchGate. 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Available from: [Link]

-

PubChem. 3-Iodo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 0509 - METHYL IODIDE. Available from: [Link]

-

PubChem. 3-Iodo-2-(iodomethyl)prop-1-ene. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Finkelstein reaction. Available from: [Link]

-

PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

-

SATHEE, IIT Kanpur. Finkelstein Reaction. Available from: [Link]

-

ResearchGate. Biosynthesis of furaquinocin and other meroterpenoids produced by... Available from: [Link]

-

Research and Reviews. Synthesis and Preparation of Grignard Reagent. Available from: [Link]

-

Chemguide. grignard reagents. Available from: [Link]

-

Chemsrc. 1-Iodo-2-methylpropane. Available from: [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]

-

HZDR. calorimetric investigation of the formation of grignard reagents. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

Organic Syntheses. is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Available from: [Link]

-

SciELO. Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Available from: [Link]

-

Doc Brown. infrared spectrum of 2-iodo-2-methylpropane. Available from: [Link]

-

Doc Brown. and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]

-

PMC. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Available from: [Link]

-

SpectraBase. 3-iodo-2-methyl-propionic acid. Available from: [Link]

-

MDPI. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Available from: [Link]

-

AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. Available from: [Link]

-

Chemia. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Available from: [Link]

-

ResearchGate. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Available from: [Link]

-

Chemical Science (RSC Publishing). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. adichemistry.com [adichemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. calibrechem.com [calibrechem.com]

- 10. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Protocol for the Methallylation of Enolates Using Methallyl Iodide

Introduction & Scope

The installation of a methallyl (2-methylallyl) group via enolate alkylation is a cornerstone transformation in complex natural product synthesis and drug development. The methallyl moiety serves as a versatile linchpin, frequently utilized in subsequent ring-closing metathesis (RCM), Ireland-Claisen rearrangements, or epoxidation cascades. This application note provides a comprehensive, field-proven guide to the methallylation of enolates using methallyl iodide (3-iodo-2-methylpropene), detailing the mechanistic causality behind reagent selection and outlining optimized experimental protocols.

Mechanistic Causality: Driving the SN2 Trajectory

Successful methallylation requires navigating the delicate balance between nucleophilic substitution (SN2) and unwanted elimination (E2). Methallyl iodide is highly prone to elimination to form isobutylene if the enolate is too basic or sterically hindered.

Electrophile Selection: Methallyl iodide is strictly preferred over methallyl bromide or chloride. The superior leaving group ability of iodide significantly lowers the activation energy of the SN2 transition state. This permits the alkylation to proceed at lower temperatures (typically −78 °C to −45 °C), which is critical for preventing the equilibration of kinetic enolates and preserving stereochemical integrity [1].

Counterion and Aggregation Dynamics: The choice of base dictates the aggregation state of the enolate. For chiral auxiliaries like glycolyl oxazolidinones, sodium enolates (generated via NaHMDS) exhibit superior reactivity compared to lithium enolates. The larger ionic radius of Na+ creates a looser ion pair, increasing the nucleophilicity of the enolate [2]. Conversely, for highly hindered cyclic ketones, lithium enolates are often trapped in unreactive tetrameric or hexameric aggregates. The introduction of strongly coordinating polar aprotic cosolvents, such as HMPA or DMPU, disrupts these aggregates to yield a highly reactive "naked" enolate [3].

Figure 1: Mechanistic pathway of enolate methallylation via SN2 displacement.

Optimization Parameters & Quantitative Data

The following table synthesizes quantitative data from authoritative literature, highlighting how base selection and solvent systems must be tailored to the specific substrate class to maximize yield and diastereomeric ratio (dr).